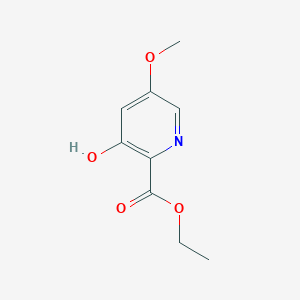

Ethyl 3-hydroxy-5-methoxypicolinate

Description

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 3-hydroxy-5-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(12)8-7(11)4-6(13-2)5-10-8/h4-5,11H,3H2,1-2H3 |

InChI Key |

LOCFHKXAAGZDTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-methoxypicolinate belongs to a class of substituted picolinic acid derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, similarity scores, and inferred properties.

Structural Analogues and Similarity Analysis

The most relevant analogues, identified via CAS similarity scoring , include:

| Compound Name | CAS Number | Substituents (Position) | Similarity Score | Key Features |

|---|---|---|---|---|

| This compound | N/A | 3-OH, 5-OCH₃, ethyl ester | Reference | Balanced polarity; hydrogen-bond donor/acceptor capacity. |

| 5-Methylpicolinic acid hydrochloride | 770-08-1 | 5-CH₃, free carboxylic acid | 0.92 | Higher water solubility (ionic form); lacks ester stability. |

| 5-(Methoxycarbonyl)picolinic acid | 4434-13-3 | 5-COOCH₃, free carboxylic acid | 0.87 | Increased lipophilicity (methoxycarbonyl); dual acidic groups. |

| Ethyl 5-(hydroxymethyl)picolinate | N/A | 5-CH₂OH, ethyl ester | 0.88 | Hydroxymethyl enhances hydrophilicity; potential for oxidation sensitivity. |

| Unnamed compound | 177359-60-3 | Undisclosed | 0.94 | Closest structural match (likely analogous substituents). |

Notes:

- Substituent impacts :

- Hydroxyl groups (e.g., 3-OH): Increase acidity (pKa ~8–10) and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

- Methoxy groups (e.g., 5-OCH₃): Enhance lipophilicity and steric bulk compared to hydroxyl or methyl groups.

- Ester vs. carboxylic acid : Ethyl esters improve membrane permeability but may reduce metabolic stability compared to free acids.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-hydroxy-5-methoxypicolinate?

Methodological Answer: Synthesis requires precise control of temperature, solvent, and pH. For example, trifluoromethyl analogues (e.g., Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate) are synthesized via oxidation or substitution reactions under inert atmospheres at 60–80°C using polar aprotic solvents like DMF . Adjust methoxy group incorporation by substituting trifluoromethyl precursors with methoxide nucleophiles in anhydrous conditions. Monitor progress via TLC or HPLC.

Q. How can researchers purify this compound from reaction mixtures?

Methodological Answer: Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures is effective for hydroxylated picolinates, as demonstrated for Methyl 6-hydroxy-4-methoxypicolinate . Confirm purity via melting point analysis and HPLC (≥97% purity threshold) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine H/C NMR to identify methoxy (-OCH) and hydroxyl (-OH) groups. Compare with PubChem or NIST datasets for picolinate derivatives . IR spectroscopy verifies ester (C=O, ~1700 cm) and hydroxyl (broad ~3200 cm) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How do the methoxy and hydroxyl groups influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The hydroxyl group acts as a hydrogen-bond donor, directing electrophilic attacks to specific ring positions, while the methoxy group stabilizes intermediates via resonance. Study kinetics using isotopic labeling (e.g., O in hydroxyl) and monitor substituent effects via Hammett plots . Computational DFT modeling predicts regioselectivity in substitution reactions .

Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer: Design dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors). Use fluorogenic substrates to quantify enzyme activity (e.g., esterases or kinases). For cellular assays, assess cytotoxicity via MTT and validate target engagement with Western blotting or fluorescence anisotropy .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Systematically vary parameters (solvent polarity, catalyst loading, temperature) and analyze outcomes via DOE (Design of Experiments). Cross-validate results with independent techniques (e.g., LC-MS vs. H NMR integration). Compare data with structurally similar compounds like Ethyl 5-(3-methoxyphenyl)-5-oxovalerate to identify outliers .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or cytochrome P450 enzymes). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with QSAR models trained on fluorinated picolinate datasets .

Q. How to integrate synthetic chemistry data with pharmacological testing in a research manuscript?

Methodological Answer: Follow medicinal chemistry reporting standards: detail synthesis (yields, purity), characterize compounds spectroscopically, and correlate structural features with bioactivity. Use tables to compare IC values across derivatives (e.g., Methyl 4-hydroxy-6-methoxypicolinate vs. This compound). Reference similar investigations to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.